molecular formula C15H9N3O2 B14480857 (2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone CAS No. 66066-75-9

(2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone

Cat. No.: B14480857
CAS No.: 66066-75-9
M. Wt: 263.25 g/mol
InChI Key: MVMLDUPIIBBTJR-UHFFFAOYSA-N
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Description

(2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone is a complex organic compound that features a benzimidazole ring fused with an isocyanate group and a phenylmethanone moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. The isocyanate group is then introduced through a subsequent reaction with a suitable isocyanate reagent . Common methods include:

Industrial Production Methods

Industrial production often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Properties

IUPAC Name

(2-isocyanato-3H-benzimidazol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-9-16-15-17-12-7-6-11(8-13(12)18-15)14(20)10-4-2-1-3-5-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMLDUPIIBBTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80792830
Record name (2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80792830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66066-75-9
Record name (2-Isocyanato-1H-benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80792830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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